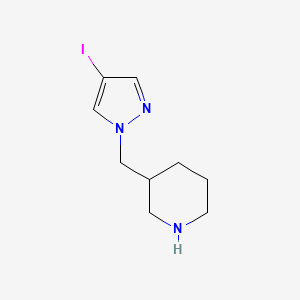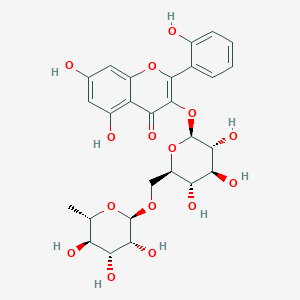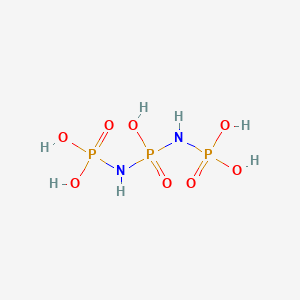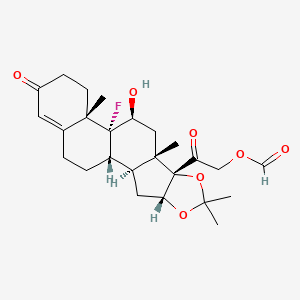
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a piperidine ring
Vorbereitungsmethoden
The synthesis of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring to the iodinated pyrazole through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function . The piperidine ring contributes to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical properties and biological activity.
3-(4-Iodo-1H-pyrazol-1-yl)methylpyridine: Similar to the previous compound, it features a pyridine ring and exhibits different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14IN3 |
|---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
3-[(4-iodopyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2 |
InChI-Schlüssel |
TYWRCLOFKHQJSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CN2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)


![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)



